Tristearin

Catalog No.
S545950
CAS No.
555-43-1
M.F
C57H110O6
M. Wt
891.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tristearin

CAS Number

555-43-1

Product Name

Tristearin

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

891.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3

InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide
Insoluble in ethanol; very soluble in acetone, benzene
Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ethe

Synonyms

glyceryl tristearate, stearic acid triglyceride, tristearin, tristearoylglycerol

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Description

The exact mass of the compound Tristearin is 890.8302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. soluble in chloroform, carbon disulfideinsoluble in ethanol; very soluble in acetone, benzenesoluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of triacylglycerol 54:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems

Tristearin's biocompatible and biodegradable nature makes it a promising material for designing drug delivery systems. Researchers explore its use for encapsulating drugs, protecting them from degradation, and targeting specific tissues for controlled release []. Tristearin nanoparticles can be formulated to deliver hydrophobic drugs with improved bioavailability and therapeutic efficacy [].

Biomaterial Research

The ability of tristearin to form self-assembled structures like liposomes and nanoparticles makes it valuable in biomaterial research. These structures can mimic biological membranes and serve as models for studying cellular processes or drug-membrane interactions []. Tristearin-based biomaterials also hold potential for tissue engineering applications due to their biocompatibility and ability to support cell growth [].

  • Origin: Tristearin is a major component of animal fats like tallow and cocoa butter, and some vegetable oils like shea butter []. Plants and animals synthesize it through the esterification of glycerol with three stearic acid molecules [].
  • Significance: Tristearin serves as a long-term energy storage molecule in organisms. Upon hydrolysis, it releases glycerol and stearic acid, readily utilized for cellular energy production [].

Molecular Structure Analysis

  • Tristearin possesses a triglyceride structure. Glycerol (propane-1,2,3-triol) acts as the central core, with each of its hydroxyl groups esterified to a stearic acid (octadecanoic acid) molecule [].
  • Key features:
    • Long hydrocarbon chains of stearic acid contribute to its nonpolar character and hydrophobicity [].
    • Three ester linkages provide stability but are susceptible to hydrolysis [].

Chemical Reactions Analysis

  • Synthesis: Tristearin can be synthesized in a laboratory by esterifying glycerol with stearic acid in an acid-catalyzed reaction [].
C3H5(OH)3  + 3C18H35COOH  ➡️  C3H5(OOCC18H35)3  + 3H2O (Equation 1)Glycerol        + Stearic Acid       ➡️ Tristearin          + Water
  • Decomposition: The primary decomposition pathway for tristearin is hydrolysis, breaking down into its constituent parts: glycerol and stearic acid. This reaction can be enzymatic (mediated by lipases) or non-enzymatic (in acidic or basic conditions) [].
C3H5(OOCC18H35)3  + 3H2O  ➡️  C3H5(OH)3  + 3C18H35COOH (Equation 2)Tristearin          + Water       ➡️ Glycerol        + Stearic Acid
  • Other Reactions: Tristearin can undergo hydrogenation to form saturated fats and saponification to form soap []. However, detailed exploration of these reactions falls outside the scope of this analysis focused on scientific research.

Physical And Chemical Properties Analysis

  • Melting Point: 54-72.5°C (depending on polymorph) [].
  • Boiling Point: Decomposes at high temperatures (~813°C) [].
  • Solubility: Insoluble in water, soluble in nonpolar organic solvents like chloroform and benzene [].
  • Stability: Relatively stable under ambient conditions but susceptible to hydrolysis at high temperatures or in acidic/basic environments [].

In biological systems, tristearin serves as a stored energy source. Enzymes like lipases break down tristearin into glycerol and fatty acids. These products enter metabolic pathways for energy generation or further synthesis []. Tristearin's specific mechanism of action within these pathways is beyond the scope of this analysis.

Tristearin is generally considered non-toxic and non-irritating []. However, some potential hazards exist:

  • Dust inhalation: Inhalation of airborne tristearin dust may cause mild respiratory irritation [].
  • Combustibility: Tristearin is combustible and can burn if exposed to high temperatures or open flames [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; PelletsLargeCrystals
Solid

Color/Form

White powder
Colorless crystals or powde

XLogP3

25.2

Exact Mass

890.8302

Density

0.8559 at 90 °C/4 °C

LogP

log Kow = 24 /Estimated/

Odor

Odorless

Appearance

Solid powder

Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6OCJ2551R

Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/

Other CAS

555-43-1
68334-00-9

Wikipedia

Glyceryl tristearate

Use Classification

Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]
Plastics -> Other functions -> Processing agent
Plastics -> Polymer Type -> N.a.
Cosmetics -> Emollient; Refatting; Skin conditioning; Solvent; Viscosity controlling

Methods of Manufacturing

Prepared from stearic acid and glycerol in the prresence of Al2O3.
Reaction of stearic acid with glycerol; separation from solid fats, eg, tallow, as solid phase by expression under controlled conditions.

General Manufacturing Information

Construction
Plastic material and resin manufacturing
Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Analytic Laboratory Methods

FATTY ACIDS SUCROSE ESTERS INCL TRISTEARIN WERE SEPARATED BY THIN LAYER CHROMATOGRAPHY.

Dates

Modify: 2023-08-15
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